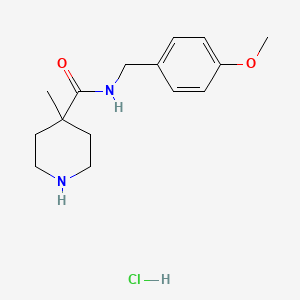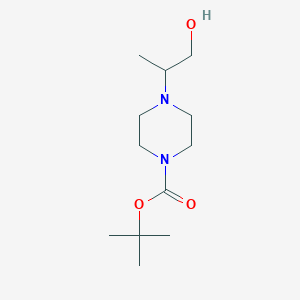
叔丁基 4-(1-羟基丙烷-2-基)哌嗪-1-羧酸酯
描述
Tert-butyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 900535-75-3 . It has a molecular weight of 244.33 . The IUPAC name of this compound is tert-butyl 4-(2-hydroxy-1-methylethyl)-1-piperazinecarboxylate .
Synthesis Analysis
The synthesis of this compound or its similar derivatives usually involves several steps . For instance, a similar compound, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, was synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H24N2O3/c1-10(9-15)13-5-7-14(8-6-13)11(16)17-12(2,3)4/h10,15H,5-9H2,1-4H3 . The molecule of a similar compound, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Physical And Chemical Properties Analysis
This compound is an oil at room temperature .科学研究应用
合成和表征
叔丁基 4-(1-羟基丙烷-2-基)哌嗪-1-羧酸酯一直是各种合成和表征研究的主题。例如,Sanjeevarayappa 等人(2015 年)详细介绍了衍生物叔丁基 4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-羧酸酯的合成和生物学评价,展示了其中等驱虫活性,并通过 X 射线衍射研究提供了对其晶体结构的见解 (Sanjeevarayappa 等人,2015 年)。类似地,Kulkarni 等人(2016 年)合成了两种衍生物并对其进行了表征,考察了它们的抗菌和抗真菌活性 (Kulkarni 等人,2016 年)。
化学结构分析
该化合物也已对其分子结构进行了分析。Mamat 等人(2012 年)报告了叔丁基 4-(2-叔丁氧基-2-氧代乙基)-哌嗪-1-羧酸酯的晶体和分子结构,提供了有关其键长和键角的详细信息,这些键长和键角对于哌嗪羧酸酯来说是典型的 (Mamat 等人,2012 年)。
潜在的生物活性
在生物学评价方面,该化合物的某些衍生物在各种应用中显示出前景。例如,Cheng 等人(2006 年)发现一种衍生物作为一类新的丙二酰辅酶 A 脱羧酶抑制剂,表明它们在治疗缺血性心脏病方面的潜在用途 (Cheng 等人,2006 年)。Gumireddy 等人(2021 年)探索了一种空间位阻大的哌嗪衍生物,以了解其新颖的化学性质和药理潜力 (Gumireddy 等人,2021 年)。
工业应用
该化合物也在工业中得到应用,例如 Praveen 等人(2021 年)研究了碳钢的防腐蚀行为,证明了其作为缓蚀剂的有效性 (Praveen 等人,2021 年)。
安全和危害
作用机制
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
属性
IUPAC Name |
tert-butyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-10(9-15)13-5-7-14(8-6-13)11(16)17-12(2,3)4/h10,15H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQYUDUDNCDQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


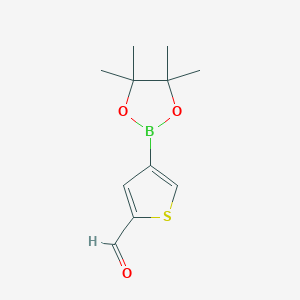
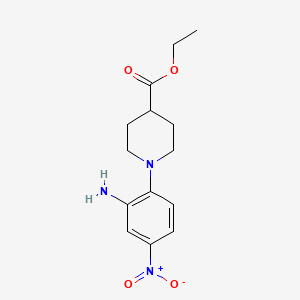

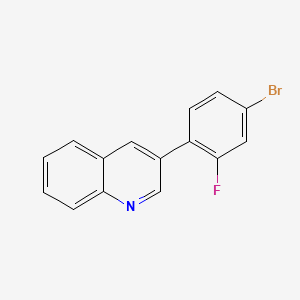
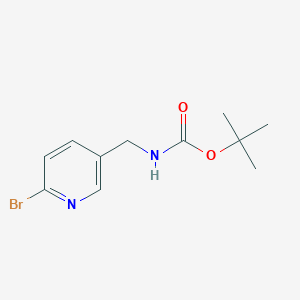
![5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1531098.png)
amine](/img/structure/B1531099.png)


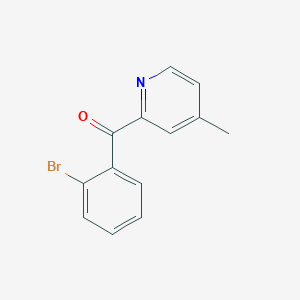
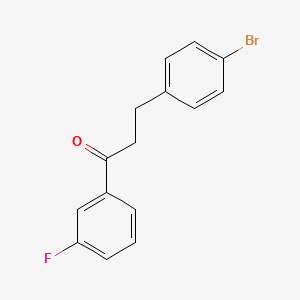
![4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B1531106.png)
